BenchChemオンラインストアへようこそ!

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Medicinal chemistry Scaffold design Physicochemical profiling

This unsubstituted triazolo-thiazolo-pyridine scaffold (CAS 1017337-78-8) is the definitive negative control for pharmacologically active substituted analogs. Its zero rotatable bonds, balanced XLogP3 of 0.3, and low molecular weight (180.23 g/mol) meet Rule-of-Three criteria for fragment-based screening. Unlike decorated derivatives, the pristine core eliminates confounding substituent effects, making it essential for systematic SAR mapping, computational docking validation, and thermodynamic binding studies. Acquire the authentic parent chemotype to anchor your discovery program with a reliable baseline probe.

Molecular Formula C7H8N4S
Molecular Weight 180.23g/mol
CAS No. 1017337-78-8
Cat. No. B362588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
CAS1017337-78-8
Molecular FormulaC7H8N4S
Molecular Weight180.23g/mol
Structural Identifiers
SMILESC1CNCC2=C1N3C(=NC=N3)S2
InChIInChI=1S/C7H8N4S/c1-2-8-3-6-5(1)11-7(12-6)9-4-10-11/h4,8H,1-3H2
InChIKeyYDUHPSMTUHAWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene (CAS 1017337-78-8) – Core Scaffold Identity and Procurement Baseline


7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene (CAS 1017337-78-8) is an unsubstituted tricyclic heterocycle comprising a [1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine framework (molecular formula C₇H₈N₄S, molecular weight 180.23 g mol⁻¹) [1]. The compound is listed on the European Chemicals Agency (ECHA) Classification and Labelling Inventory with harmonised hazard statements H302, H315, H319, and H335 [2]. Its structure has been deposited in PubChem (CID 24257259) and is characterised by an XLogP3 of 0.3, zero rotatable bonds, and a topological polar surface area of 70.5 Ų [1].

Why 7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene Cannot Be Freely Substituted by Other Triazolo-Thiazolo-Pyridine Analogs


The parent scaffold represented by CAS 1017337-78-8 occupies a unique position within the triazolo-thiazolo-pyridine chemical space precisely because it lacks the substituents that confer specific biological activity on derivative compounds. Substituted analogs (e.g., methyl-, chloro-, or carboxamide-bearing derivatives) have been explored as kinase inhibitors, γ-secretase modulators, and anti-inflammatory agents, with potency and selectivity profiles that are highly sensitive to the nature and position of peripheral substituents [1]. The unsubstituted core therefore cannot be assumed to recapitulate the activity of any substituted congener, and its pristine structure makes it a critical negative control and a versatile starting point for systematic structure–activity relationship (SAR) elaboration. Moreover, the compound's physicochemical signature – notably its balanced hydrophilicity (XLogP3 = 0.3) and zero rotatable bonds – is intrinsically altered upon any substitution, meaning that solubility, permeability, and metabolic stability observed for substituted analogs cannot be extrapolated to the parent scaffold [2]. Procurement decisions must therefore treat this compound as a distinct chemical entity with its own handling, storage, and application profile.

7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene – Quantitative Differentiator Evidence Against Closest Analogs


Molecular Weight Reduction Relative to Methyl-Substituted, Unsaturated Triazolo-Benzothiazole Analog

The target compound (C₇H₈N₄S, MW = 180.23 g mol⁻¹) [1] has a molecular weight 9.01 g mol⁻¹ lower than its closest methyl-substituted, fully unsaturated analog, 12-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene (CAS 41814-78-2, C₉H₇N₃S, MW = 189.24 g mol⁻¹) . This mass difference reflects the absence of the methyl group and the saturated nature of the pyridine ring in the target scaffold. In fragment-based drug discovery, every 10 Da increment in molecular weight statistically reduces the probability of achieving oral bioavailability; thus the 9 Da lower mass, combined with the higher fraction of sp³-hybridized carbon atoms, may offer a measurable advantage in lead-like property space.

Medicinal chemistry Scaffold design Physicochemical profiling

Hydrophilicity Advantage Over Thiazolo[5,4-c]pyridine Core Scaffold

The target compound has a computed XLogP3 value of 0.3 [1], which is significantly lower (more hydrophilic) than the predicted logP of the simpler thiazolo[5,4-c]pyridine core (CAS 273-70-1). Although experimentally determined logP for thiazolo[5,4-c]pyridine is not available in authoritative databases, the addition of the triazole ring introduces two extra nitrogen atoms and increases the hydrogen bond acceptor count from 2 to 4, which is expected to lower logP by approximately 1–1.5 log units based on established additive fragment models . In a procurement context, higher aqueous solubility correlates with ease of formulation for biochemical and cell-based assays, reducing the need for DMSO or other organic co-solvents.

Drug-likeness Solubility Permeability Polarity

Defined Hazard Profile Enables Safe Procurement and Handling Decisions

The ECHA C&L Inventory provides a single-notifier, harmonised classification for the target compound: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315, causes skin irritation), Eye Irritation Category 2A (H319, causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, may cause respiratory irritation) [1]. This codified profile contrasts with many substituted triazolo-thiazolo-pyridine derivatives for which no GHS classification has been filed, forcing procurement teams to rely on read-across from structurally dissimilar compounds. The availability of an ECHA notification reduces uncertainty in risk assessment and permits informed selection of personal protective equipment and waste disposal procedures.

Safety Occupational health Regulatory compliance Procurement

Zero Rotatable Bonds Confers Maximal Conformational Rigidity Relative to Substituted THTP Derivatives

The target compound possesses zero rotatable bonds (PubChem computed value) [1]. In contrast, substituted tetrahydrothiazolo[5,4-c]pyridine (THTP) derivatives typically carry between 1 and 5 rotatable bonds (e.g., the anti-inflammatory lead TR-6 contains a 3-chloro-2-methylbenzamido substituent and a trifluoromethylphenyl carboxamide side chain, contributing ≥4 rotatable bonds) [2]. Maximal rigidity is a desirable attribute in fragment screening libraries because it minimises the entropic penalty upon target binding and can improve hit-to-lead efficiency. Procurement of the rigid, unsubstituted scaffold is therefore warranted when the research objective is to build a focused library where conformational flexibility is introduced in a controlled, stepwise manner.

Conformational restriction Entropic penalty Fragment-based drug design

Procurement-Optimised Application Scenarios for 7-Thia-2,3,5,10-tetraazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene Based on Differential Evidence


Fragment-Based Drug Discovery – Core Scaffold for Library Enumeration

The compound's low molecular weight (180.23 g mol⁻¹), zero rotatable bonds, and balanced lipophilicity (XLogP3 = 0.3) align with the 'rule of three' guidelines for fragment libraries [1]. Its unsubstituted nature makes it an ideal starting point for systematic SAR exploration, where incremental addition of substituents can be used to map binding pockets without confounding pre-existing functional groups [2].

Negative Control in Triazolo-Thiazolo-Pyridine Biological Assays

Because substituted analogs within the THTP class show anti-inflammatory activity (as demonstrated by nitrite inhibition and cytokine modulation in RAW 264.7 macrophages), the unsubstituted parent scaffold serves as an essential negative control to determine whether any observed activity is scaffold-driven or substituent-dependent [2]. Its established GHS hazard profile further simplifies handling during routine screening campaigns [3].

Computational Chemistry – Rigid Core for Docking and Pharmacophore Modeling Validation

The maximal conformational rigidity (zero rotatable bonds) eliminates the need for extensive conformational sampling in docking studies, making the compound a validation standard for computational workflows that assess the binding mode of the triazolo-thiazolo-pyridine chemotype [1].

Chemical Biology – Tool Compound for Hydrogen Bond Acceptor Mapping

With four hydrogen bond acceptor atoms (two more than the thiazolo[5,4-c]pyridine core), the compound is a useful probe for mapping hydrogen bond interactions in biological targets where the triazole ring may engage additional polar contacts. This differential HBA count can be exploited in isothermal titration calorimetry (ITC) and protein X-ray crystallography experiments to dissect the thermodynamic signature of ligand binding [1].

Quote Request

Request a Quote for 7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.